molecular formula C15H22N4O B5519071 2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine

2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine

Cat. No. B5519071
M. Wt: 274.36 g/mol
InChI Key: ZGPJSKIKWRVBTN-UHFFFAOYSA-N
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Description

“2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves several methods . An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine” is C16H22N2O2S . The molecular bond orders of pyrimidines and pyrimidine nucleoside analogs were calculated with an ab initio method from the GAMESS program .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant . A Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .

Scientific Research Applications

Anti-Infectives

Pyrimidines have made significant contributions to the field of anti-infective drug discovery. Researchers have explored their potential as antibiotics, antifungals, and antivirals. The structural versatility of pyrimidines allows for modifications that enhance their antimicrobial activity. For instance, compounds containing the “2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine” core may exhibit promising antibacterial or antiviral effects .

Anticancer Agents

The pyrimidine scaffold has been pivotal in developing anticancer drugs. Researchers have designed pyrimidine-based compounds that target specific cancer pathways, inhibit cell proliferation, and induce apoptosis. The “2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine” moiety could potentially serve as a building block for novel anticancer agents .

Immunology and Immuno-Oncology

Pyrimidines play a role in modulating immune responses. They can affect immune cell function, cytokine production, and inflammation. Investigating the immunomodulatory properties of compounds containing the “2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine” core may lead to breakthroughs in immunotherapy and immuno-oncology .

Neurological Disorders

The central nervous system (CNS) benefits from pyrimidine-based drugs. Researchers have explored pyrimidines as potential agents for treating neurological disorders such as epilepsy, depression, and neurodegenerative diseases. The “2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine” structure could be a valuable starting point for CNS-active compounds .

Chronic Pain Management

Chronic pain remains a significant medical challenge. Pyrimidines have been investigated for their analgesic properties. The “2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine” motif may contribute to the development of novel pain-relieving drugs .

Diabetes Mellitus

Pyrimidines have shown promise in managing diabetes. Researchers have explored their effects on glucose metabolism, insulin sensitivity, and related pathways. The “2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine” scaffold could be relevant in the quest for better diabetes treatments .

Recent Advances in Pyrimidine-Based Drugs

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

cyclohexyl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c20-14(13-5-2-1-3-6-13)18-9-11-19(12-10-18)15-16-7-4-8-17-15/h4,7-8,13H,1-3,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPJSKIKWRVBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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